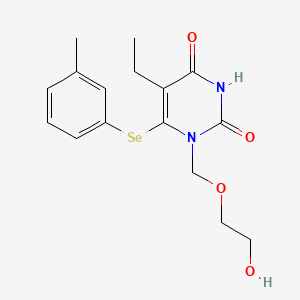
N-1,2,4-Triazin-3-ylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,4-Triazin-3-yl)formamide is a heterocyclic compound that contains a triazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The triazine ring is a six-membered ring containing three nitrogen atoms, which contributes to the compound’s unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1,2,4-Triazin-3-yl)formamide can be synthesized through various methods. One common approach involves the reaction of 1,2,4-triazine with formamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of N-(1,2,4-Triazin-3-yl)formamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2,4-Triazin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of new compounds.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .
Aplicaciones Científicas De Investigación
N-(1,2,4-Triazin-3-yl)formamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism by which N-(1,2,4-Triazin-3-yl)formamide exerts its effects involves interactions with various molecular targets. The triazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar applications in chemistry and biology.
1,3,5-Triazine: Shares the triazine ring structure but differs in the arrangement of nitrogen atoms.
Tetrazine: Contains four nitrogen atoms in the ring and has unique chemical properties
Uniqueness
N-(1,2,4-Triazin-3-yl)formamide is unique due to its specific arrangement of nitrogen atoms in the triazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
61140-06-5 |
|---|---|
Fórmula molecular |
C4H4N4O |
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
N-(1,2,4-triazin-3-yl)formamide |
InChI |
InChI=1S/C4H4N4O/c9-3-6-4-5-1-2-7-8-4/h1-3H,(H,5,6,8,9) |
Clave InChI |
HEGHRNRCWUWPCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC(=N1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


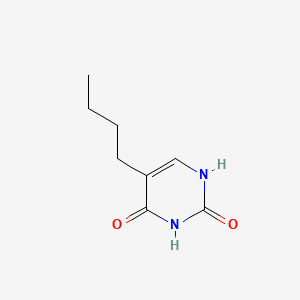
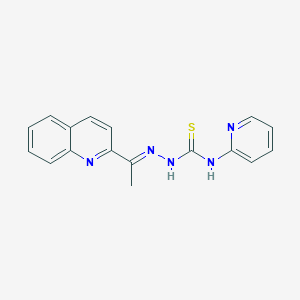
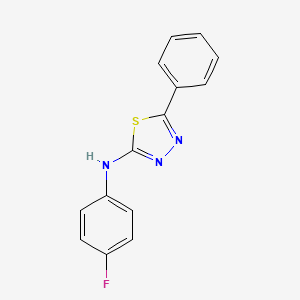


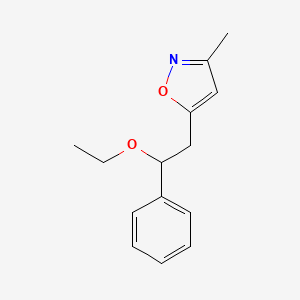
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)

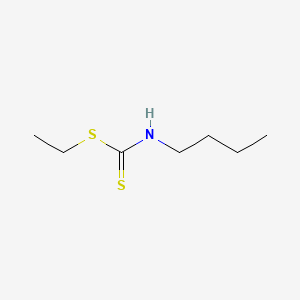

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
